N-(2-Hydroxyethyl)maleimide (HEMI) is a heterocyclic building block featuring a reactive maleimide group and a pendant hydroxyethyl functional group.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYngy3eDjy0hcwD0ldAgxt4zcUnGYWuREDZdgXgA5rS7UC_SoGy7qINjDjFbh7j5gnHfGga7620Z48D7yrm7RTNvpnHiGrZGl7yntnUS_ANCxjit4Y3FpHxFqDMeZXazkmkcdijQ%3D%3D)] The maleimide moiety enables covalent modification of thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIgC3k79ncB1L1Tobv0keg4R2M8AYN_lklkaob-9o_cg_F6ButHY6Yw6J21ZfpWeJ42CfJz8FYiBylS4041UBDITyA77TZsEO8_kiwfAK9gfX2cplEwcUi36AjW1Sh7LUNMw8%3D)] Unlike more common alkyl- or aryl-substituted maleimides, the hydroxyethyl side chain imparts increased hydrophilicity, influencing its solubility, handling characteristics, and the properties of its downstream products, making it a strategic choice for applications in aqueous media and for the synthesis of functional polymers.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIgC3k79ncB1L1Tobv0keg4R2M8AYN_lklkaob-9o_cg_F6ButHY6Yw6J21ZfpWeJ42CfJz8FYiBylS4041UBDITyA77TZsEO8_kiwfAK9gfX2cplEwcUi36AjW1Sh7LUNMw8%3D)]
Direct substitution of N-(2-Hydroxyethyl)maleimide (HEMI) with simpler, more hydrophobic analogs like N-Ethylmaleimide (NEM) is often unfeasible due to critical differences in physical and chemical properties. The primary hydroxyl group in HEMI significantly enhances aqueous solubility, a crucial factor for bioconjugation reactions that must be performed in buffered solutions without organic co-solvents that can denature proteins.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSO1AqC0JUTDxM3rsVtT8ghNWWdrK8PV3sPrZVLEwUcmgfnP6mggMd_JvB-O_VAA0t0zDz5olOA2LzaF53BrG52OztwRaBhZJAuo92rSfqcfJ6ZuLr09SobFwld_P2NUoJx6gR1r6lDB8LC21_B5J62iz1Ot_Isag3s0yms_qFcHWlLGXGm1Wv72UQlyC6sC9kb3cvkIgVW_Q5vA%3D%3D)] Furthermore, this hydroxyl group acts as a key synthetic handle for creating hydrophilic polymers or surfaces and influences the final material's thermal properties, such as the glass transition temperature (Tg), through hydrogen bonding—an attribute absent in NEM.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnPZzUTMp3VT5sMosP_dzZXgP1Xl2LVMSHLJjJ8Vmj2-cRQcE1N5Bji7yKa6FhdIEVlcgUaiUnM02s8vfkDDrytF_X2TloEK2kk9-BBsvMNokq6kR-Oc7KOnUbpqEpL0aJbgdCEKeGMGaBRoa7DPSXcA%3D%3D)] Attempting substitution can lead to poor reagent solubility, aggregation of biomolecule conjugates, and altered polymer characteristics, compromising process reproducibility and final product performance.
The presence of the hydroxyethyl group on N-(2-Hydroxyethyl)maleimide (HEMI) provides a distinct advantage in aqueous-based workflows common in biochemistry and biomaterials. While specific quantitative solubility values vary, the structural contribution of the hydroxyl group provides significant hydrophilicity, enabling dissolution in aqueous buffers where analogs like N-Ethylmaleimide (NEM) have limited solubility and may require co-solvents like DMSO or DMF. For instance, NEM's solubility in PBS is noted, but often requires sonication, whereas the hydroxyl functionality of HEMI is inherently more compatible with water-based systems, simplifying formulation for bioconjugation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSO1AqC0JUTDxM3rsVtT8ghNWWdrK8PV3sPrZVLEwUcmgfnP6mggMd_JvB-O_VAA0t0zDz5olOA2LzaF53BrG52OztwRaBhZJAuo92rSfqcfJ6ZuLr09SobFwld_P2NUoJx6gR1r6lDB8LC21_B5J62iz1Ot_Isag3s0yms_qFcHWlLGXGm1Wv72UQlyC6sC9kb3cvkIgVW_Q5vA%3D%3D)]
| Evidence Dimension | Aqueous Solubility / Processability |
| Target Compound Data | High aqueous solubility due to pendant hydroxyl group, facilitating direct use in aqueous buffers. |
| Comparator Or Baseline | N-Ethylmaleimide (NEM) has lower aqueous solubility, often requiring organic co-solvents (e.g., DMSO) for stock solutions and sonication for dissolution in buffers.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSO1AqC0JUTDxM3rsVtT8ghNWWdrK8PV3sPrZVLEwUcmgfnP6mggMd_JvB-O_VAA0t0zDz5olOA2LzaF53BrG52OztwRaBhZJAuo92rSfqcfJ6ZuLr09SobFwld_P2NUoJx6gR1r6lDB8LC21_B5J62iz1Ot_Isag3s0yms_qFcHWlLGXGm1Wv72UQlyC6sC9kb3cvkIgVW_Q5vA%3D%3D)] |
| Quantified Difference | Qualitatively significant improvement in handling and formulation for aqueous systems, avoiding potentially disruptive organic co-solvents. |
| Conditions | Standard bioconjugation or formulation workflows in aqueous buffers (e.g., PBS, HEPES) at neutral pH. |
This allows for simpler, more reproducible conjugation protocols in aqueous buffers, avoiding organic co-solvents that can compromise protein stability and activity.
In polymer synthesis, the choice of N-substituted maleimide monomer directly dictates the thermal properties of the resulting polymer. The hydroxyl group in HEMI allows for intermolecular hydrogen bonding in the polymer matrix, which is not possible with simple alkyl substituents. This leads to a higher glass transition temperature (Tg), a key indicator of thermal stability. While a direct Tg value for poly(HEMI) is not readily available in the compared literature, studies on various N-substituted maleimide polymers show that bulky and polar side groups significantly increase Tg. For example, homopolymers of N-substituted maleimides can exhibit Tg values well above 200°C, significantly higher than polymers like PMMA (Tg ≈ 105°C), demonstrating the class's high thermal stability.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHON2R1AgJzYEia2RaTfWX-ZRMJNPclbARcGBpRUPUp9Mc5e1ZHT9OCmslz8LLx6_UvyTAjtAEIaqrtLMJSwyasZD79OKAo_yV6XoJ7nO1nVrvUZFgMXWQoTLfyn9y98jwp0FfRZQNS9tkBR36sgj2E6iVF0bwNDKrmKpyx37rWDuU8cgl_It10zpPfzEzwMjMtvedjf8ausH2-4H_KYvCYPGbA84lMqcQqwTrUmui-bmlLuU1B)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ62rcpdpkNJqqvBS7H40X-jQiJysQ9zp-s8uiTfBPiRDvUrq5wkD1-p36S-5ISpgZ6IuT2ZQszCvk5dacWXCn5OCMQ8ilEzRw25mudOuONqSwS7Mi4j-Q0CcMXSuoDjYOkElg4H2EmkILAXp2Gv7oSUxyCTXCWUAHZp9PGuei_jw%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFkpSCVQcHND-ZVtG-S7SBAGI3xs2M1zMDf80pxSSkZJ2AjeLqdynfj7Dyld8LwrwOBW2FrZir5nxdGmsGevvY8GfpW05XxA5biAefbzQ_GQqOjxnGrLet9h2adJOF7jVt86qFhaKy3ksvEBKJVT_PJq8nUlF4mBumufOHPlgtl10w1lAq3xSOBQc5_cLj4S0FoatW8AK1L53Khhog8W1HypYoONDWUzgvlJ8q4ZmLsvnwiaf_MPeFZ2bCgxzzv2oW1GW9cx2te_3iNzQ2kpu0ADwbs9Pq-bV1V_ms5)] The additional hydrogen bonding capability of the hydroxyl group in HEMI contributes to this effect, differentiating it from non-polar analogs like NEM.
| Evidence Dimension | Glass Transition Temperature (Tg) of Homopolymer |
| Target Compound Data | Expected to be high (>200°C) due to rigid polymer backbone and intermolecular hydrogen bonding enabled by the hydroxyl group. |
| Comparator Or Baseline | Polymers from other N-substituted maleimides show high Tg values (e.g., >200°C).[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHON2R1AgJzYEia2RaTfWX-ZRMJNPclbARcGBpRUPUp9Mc5e1ZHT9OCmslz8LLx6_UvyTAjtAEIaqrtLMJSwyasZD79OKAo_yV6XoJ7nO1nVrvUZFgMXWQoTLfyn9y98jwp0FfRZQNS9tkBR36sgj2E6iVF0bwNDKrmKpyx37rWDuU8cgl_It10zpPfzEzwMjMtvedjf8ausH2-4H_KYvCYPGbA84lMqcQqwTrUmui-bmlLuU1B)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ62rcpdpkNJqqvBS7H40X-jQiJysQ9zp-s8uiTfBPiRDvUrq5wkD1-p36S-5ISpgZ6IuT2ZQszCvk5dacWXCn5OCMQ8ilEzRw25mudOuONqSwS7Mi4j-Q0CcMXSuoDjYOkElg4H2EmkILAXp2Gv7oSUxyCTXCWUAHZp9PGuei_jw%3D)] This is substantially higher than standard polymers like Polystyrene (Tg ≈ 100°C) or PMMA (Tg ≈ 105°C).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFkpSCVQcHND-ZVtG-S7SBAGI3xs2M1zMDf80pxSSkZJ2AjeLqdynfj7Dyld8LwrwOBW2FrZir5nxdGmsGevvY8GfpW05XxA5biAefbzQ_GQqOjxnGrLet9h2adJOF7jVt86qFhaKy3ksvEBKJVT_PJq8nUlF4mBumufOHPlgtl10w1lAq3xSOBQc5_cLj4S0FoatW8AK1L53Khhog8W1HypYoONDWUzgvlJ8q4ZmLsvnwiaf_MPeFZ2bCgxzzv2oW1GW9cx2te_3iNzQ2kpu0ADwbs9Pq-bV1V_ms5)] |
| Quantified Difference | The ability to form hydrogen bonds provides a mechanism for achieving higher thermal stability compared to N-alkyl maleimides lacking this functionality. |
| Conditions | Radical polymerization of the monomer to form a homopolymer. |
For applications requiring materials with high thermal stability, selecting HEMI as a monomer provides a pathway to polymers with elevated Tg compared to those made from simple, non-polar N-alkyl maleimides.
The stability of the maleimide ring to hydrolysis is a critical parameter for ensuring reproducible yields in bioconjugation. The rate of this ring-opening reaction is pH-dependent and is influenced by the N-substituent. A kinetic study of various N-alkylmaleimides showed that the catalytic rate constants for alkaline hydrolysis (pH 7-9) increase in the order: N-hydroxymethylmaleimide (HMMI) > maleimide (MI) > N-methylmaleimide (MMI) > N-ethylmaleimide (EMI).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOA2RWdETaterjZ_c8AaT7LIxqeKQCvnWLjP-5EW-7lQC123utVZK-sFkG2dhHRaHZmn6awLHmLF33OWY88oRMSe3CyEQHaBNT9nJ8N-aGelQLtk2iJ9tDk6fKYoYaeLlJ8zvvMFWsrw8ZLQSldExgqwG1QO_14MRqp1-fdbI%3D)] N-(2-Hydroxyethyl)maleimide is structurally very similar to HMMI. This suggests that HEMI likely undergoes hydrolysis at a faster rate than NEM under alkaline conditions, a factor that must be considered in process design. While rapid conjugation to thiols is desired, faster hydrolysis can reduce the concentration of active maleimide if conjugation is not efficient, whereas slower hydrolysis (as with NEM) provides a wider time window for the reaction.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOA2RWdETaterjZ_c8AaT7LIxqeKQCvnWLjP-5EW-7lQC123utVZK-sFkG2dhHRaHZmn6awLHmLF33OWY88oRMSe3CyEQHaBNT9nJ8N-aGelQLtk2iJ9tDk6fKYoYaeLlJ8zvvMFWsrw8ZLQSldExgqwG1QO_14MRqp1-fdbI%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGWzu5gtyHMNAt6iaKh95DbKyIT2nwFIy_EETmQSK03PXwDxGhrmT6qJCRBl-OtlIB4_BNsQ_e_ub-G0eZ0L-jWf6GBFv9ExgMe58ad8lFXxVTQnfq5y5hZrLRcSsHZ0NO0QDHEyx1sIoW2LSRRuOc8bH1kJDdJZ26Rz3Pa87PUov4m0ljGe1nI8rNZjQ2JGniHY2oBwcfYGvrJ2qau1-w%3D)]
| Evidence Dimension | Relative Rate of Alkaline Hydrolysis |
| Target Compound Data | Inferred to be high, similar to N-hydroxymethylmaleimide (HMMI), which has the fastest hydrolysis rate in its compared series.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOA2RWdETaterjZ_c8AaT7LIxqeKQCvnWLjP-5EW-7lQC123utVZK-sFkG2dhHRaHZmn6awLHmLF33OWY88oRMSe3CyEQHaBNT9nJ8N-aGelQLtk2iJ9tDk6fKYoYaeLlJ8zvvMFWsrw8ZLQSldExgqwG1QO_14MRqp1-fdbI%3D)] |
| Comparator Or Baseline | N-Ethylmaleimide (NEM) exhibits the slowest rate of alkaline hydrolysis among the tested N-alkylmaleimides (HMMI, MI, MMI, EMI).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOA2RWdETaterjZ_c8AaT7LIxqeKQCvnWLjP-5EW-7lQC123utVZK-sFkG2dhHRaHZmn6awLHmLF33OWY88oRMSe3CyEQHaBNT9nJ8N-aGelQLtk2iJ9tDk6fKYoYaeLlJ8zvvMFWsrw8ZLQSldExgqwG1QO_14MRqp1-fdbI%3D)] |
| Quantified Difference | The rate constant for hydrolysis is significantly influenced by the N-substituent, with hydroxyl-containing variants being more susceptible to ring-opening.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOA2RWdETaterjZ_c8AaT7LIxqeKQCvnWLjP-5EW-7lQC123utVZK-sFkG2dhHRaHZmn6awLHmLF33OWY88oRMSe3CyEQHaBNT9nJ8N-aGelQLtk2iJ9tDk6fKYoYaeLlJ8zvvMFWsrw8ZLQSldExgqwG1QO_14MRqp1-fdbI%3D)] |
| Conditions | Aqueous buffer, pH 7-9.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOA2RWdETaterjZ_c8AaT7LIxqeKQCvnWLjP-5EW-7lQC123utVZK-sFkG2dhHRaHZmn6awLHmLF33OWY88oRMSe3CyEQHaBNT9nJ8N-aGelQLtk2iJ9tDk6fKYoYaeLlJ8zvvMFWsrw8ZLQSldExgqwG1QO_14MRqp1-fdbI%3D)] |
This allows buyers to select a maleimide with the appropriate stability profile for their specific process, balancing the need for reagent stability with conjugation efficiency.
For bioconjugation workflows where maintaining protein solubility and stability is paramount. The high aqueous solubility of HEMI allows for the preparation of concentrated stock solutions and conjugation reactions in purely aqueous buffers, minimizing the need for organic co-solvents that can lead to protein denaturation or aggregation. This makes it a preferred choice for labeling antibodies, proteins, and peptides with sensitive tertiary structures.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIgC3k79ncB1L1Tobv0keg4R2M8AYN_lklkaob-9o_cg_F6ButHY6Yw6J21ZfpWeJ42CfJz8FYiBylS4041UBDITyA77TZsEO8_kiwfAK9gfX2cplEwcUi36AjW1Sh7LUNMw8%3D)]
As a bifunctional monomer for creating advanced biomaterials like hydrogels for tissue engineering or for modifying surfaces to enhance biocompatibility.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIgC3k79ncB1L1Tobv0keg4R2M8AYN_lklkaob-9o_cg_F6ButHY6Yw6J21ZfpWeJ42CfJz8FYiBylS4041UBDITyA77TZsEO8_kiwfAK9gfX2cplEwcUi36AjW1Sh7LUNMw8%3D)] The maleimide group can be used to cross-link with thiol-containing polymers or peptides, while the free hydroxyl group can be used for subsequent functionalization or to tune the hydrophilicity and swelling properties of the final material.
In polymer science, HEMI serves as a monomer to produce polymers with high thermal stability.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIgC3k79ncB1L1Tobv0keg4R2M8AYN_lklkaob-9o_cg_F6ButHY6Yw6J21ZfpWeJ42CfJz8FYiBylS4041UBDITyA77TZsEO8_kiwfAK9gfX2cplEwcUi36AjW1Sh7LUNMw8%3D)] The ability of the pendant hydroxyl groups to form hydrogen bonds within the polymer matrix can lead to materials with a higher glass transition temperature (Tg) compared to those made with non-polar N-alkyl maleimides, making it suitable for creating heat-resistant coatings, adhesives, and composite materials.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJ62rcpdpkNJqqvBS7H40X-jQiJysQ9zp-s8uiTfBPiRDvUrq5wkD1-p36S-5ISpgZ6IuT2ZQszCvk5dacWXCn5OCMQ8ilEzRw25mudOuONqSwS7Mi4j-Q0CcMXSuoDjYOkElg4H2EmkILAXp2Gv7oSUxyCTXCWUAHZp9PGuei_jw%3D)]
Irritant